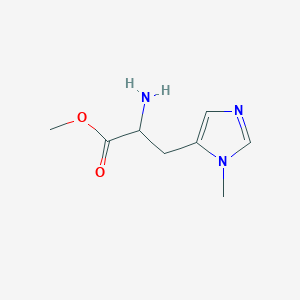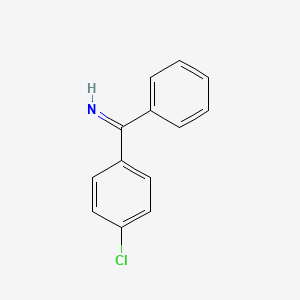
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an oxoacetic acid moiety at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid with an appropriate oxidizing agent to introduce the oxoacetic acid moiety. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxoacetic acid moiety to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Methylpyridin-3-yl)acetic acid: Similar structure but lacks the oxo group.
2-(6-Methylpyridin-3-yl)oxyacetic acid: Contains an ether linkage instead of the oxo group.
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)pyridine: A more complex derivative with additional substituents
Uniqueness
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid is unique due to the presence of both the pyridine ring and the oxoacetic acid moiety, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-(6-methylpyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
IBBVSNFCPJILRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
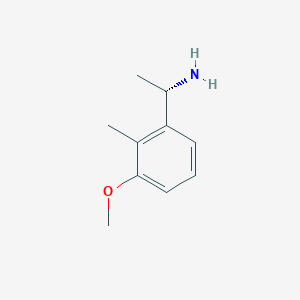





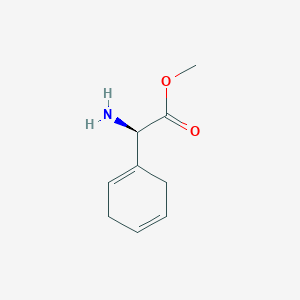
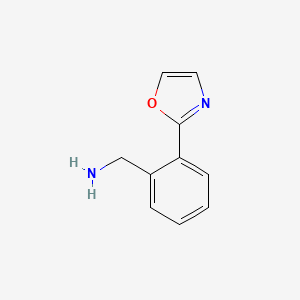

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)

